molecular formula C19H22N4O3S B13879009 Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate

Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B13879009
M. Wt: 386.5 g/mol
InChI Key: NQPCWOCWSLEPRF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound features a quinazolinone moiety, a piperidine ring, and a thiazole ring, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.

Scientific Research Applications

Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate is unique due to its combination of a quinazolinone moiety, a piperidine ring, and a thiazole ring.

Biological Activity

Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring, a piperidine moiety, and a quinazolinone derivative. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molecular weight of 378.46 g/mol. The presence of multiple functional groups contributes to its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

  • Antitumor Activity : It has been shown to inhibit tumor cell proliferation through modulation of key signaling pathways. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : this compound has been reported to downregulate pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Biological Activity Data

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of the compound, it was administered to mice bearing xenograft tumors. Results showed significant tumor regression after treatment over a period of 25 days. The mechanism involved the inhibition of key survival pathways in cancer cells, leading to increased apoptosis rates.

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective properties of the compound in models of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal integrity compared to control groups.

Research Findings

Recent research has expanded on the potential applications of this compound:

  • Stem Cell Research : A derivative of thiazole compounds has been identified as an enhancer for Oct3/4 expression, crucial for maintaining pluripotency in stem cells. This suggests that similar compounds could be leveraged for regenerative medicine applications .
  • Anti-Virulence Therapeutics : The compound's structural analogs are being explored as anti-virulence agents against pathogenic bacteria, which could redefine therapeutic strategies in infectious diseases .

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N4O3S/c1-2-26-17(24)16-12-27-19(21-16)22-9-7-14(8-10-22)23-11-13-5-3-4-6-15(13)20-18(23)25/h3-6,12,14H,2,7-11H2,1H3,(H,20,25)

InChI Key

NQPCWOCWSLEPRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCC(CC2)N3CC4=CC=CC=C4NC3=O

Origin of Product

United States

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